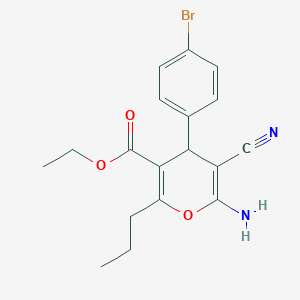
1-(2-hydroxy-2-methyl-3-buten-1-yl)-2,5,5,8a-tetramethyldecahydro-2-naphthalenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-hydroxy-2-methyl-3-buten-1-yl)-2,5,5,8a-tetramethyldecahydro-2-naphthalenol, commonly known as muscone, is a naturally occurring organic compound. It is a macrocyclic ketone that has a musky odor and is found in the secretions of musk deer, muskrats, and other animals. Muscone has been used in the fragrance industry for many years due to its unique scent. In recent years, muscone has gained attention in the scientific community due to its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of muscone is not fully understood. However, research has shown that muscone may exert its therapeutic effects through a variety of mechanisms, including the modulation of inflammatory pathways, the inhibition of tumor cell growth, and the activation of neuroprotective pathways. Muscone may also act as an antioxidant, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
Muscone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. Muscone has also been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. Additionally, muscone has been shown to improve cardiac function by increasing myocardial contractility and reducing cardiac fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
Muscone has several advantages for use in laboratory experiments. It is a naturally occurring compound that can be synthesized in the laboratory. Muscone is also relatively stable and has a long shelf life. However, muscone is a complex molecule that requires careful control of reaction conditions and purification methods to obtain a pure product. Additionally, muscone has a strong musky odor that can be difficult to remove from laboratory equipment and may interfere with other experiments.
Orientations Futures
There are several potential future directions for research on muscone. One area of research is the development of muscone-based therapies for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the development of muscone-based therapies for the treatment of cardiovascular disease. Additionally, research on the mechanism of action of muscone may lead to the development of new drugs with similar therapeutic properties.
Méthodes De Synthèse
Muscone can be synthesized through a variety of methods, including the oxidation of muscone precursors, such as tetrahydro-2-naphthol and tetrahydro-3-methyl-2-naphthol. Another method involves the catalytic hydrogenation of muscone precursors, such as muscol or muscone epoxide. The synthesis of muscone is a complex process that requires careful control of reaction conditions and purification methods to obtain a pure product.
Applications De Recherche Scientifique
Muscone has been the subject of numerous scientific studies due to its potential therapeutic properties. Research has shown that muscone has anti-inflammatory, anti-tumor, and anti-oxidant properties. Muscone has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, muscone has been shown to improve cardiac function and may be useful in the treatment of cardiovascular disease.
Propriétés
IUPAC Name |
1-(2-hydroxy-2-methylbut-3-enyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O2/c1-7-17(4,20)13-15-18(5)11-8-10-16(2,3)14(18)9-12-19(15,6)21/h7,14-15,20-21H,1,8-13H2,2-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYVNKCNBDAITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(C2CC(C)(C=C)O)(C)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl propionate](/img/structure/B4932739.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B4932741.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4932743.png)
![(2R*,3R*)-3-[4-(2,2-dimethoxyethyl)-1-piperazinyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4932750.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]butanamide](/img/structure/B4932752.png)
![4-{[4-(2,4-dimethoxyphenyl)-4-oxobutanoyl]amino}benzoic acid](/img/structure/B4932753.png)
![1,3-dimethyl-5-({[3-(4-morpholinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4932760.png)


![N-cyclopropyl-3-{[1-(3,4-difluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4932771.png)

![1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine](/img/structure/B4932809.png)
![(2,4-dimethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B4932810.png)
